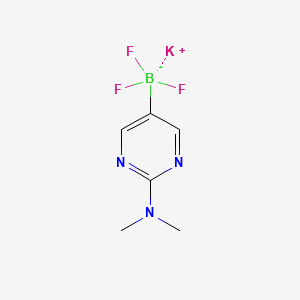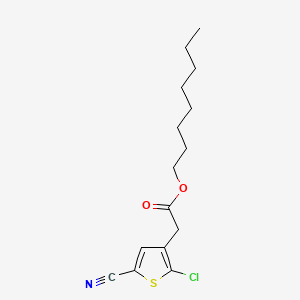
4-Bromoquinoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinoline-5-carbonitrile: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the fourth position and a nitrile group at the fifth position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the nitrile group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The nitrile group can be introduced using cyanide sources such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitrile introduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Coupling Reactions: Products include complex structures formed by coupling with other aromatic or heteroaromatic compounds.
Applications De Recherche Scientifique
Chemistry: 4-Bromoquinoline-5-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Quinoline derivatives have shown activity against various diseases, including malaria, cancer, and bacterial infections .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-Bromoquinoline-5-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups can influence the binding affinity and specificity of the compound to its target. The quinoline ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions that are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
- 4-Bromoquinoline-6-carbonitrile
- 4-Chloroquinoline-5-carbonitrile
- 4-Fluoroquinoline-5-carbonitrile
Comparison: 4-Bromoquinoline-5-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can significantly affect its reactivity and applications. Compared to its analogs, the bromine atom provides distinct electronic and steric effects, making it suitable for specific reactions and applications .
Propriétés
Formule moléculaire |
C10H5BrN2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
4-bromoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |
Clé InChI |
HPGGIVZQXFPIBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CC=C2Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)




![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)



![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)
![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
